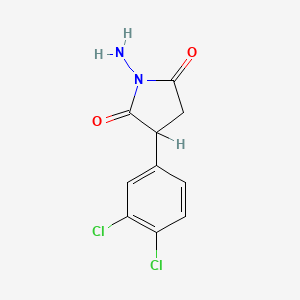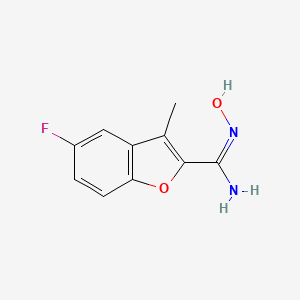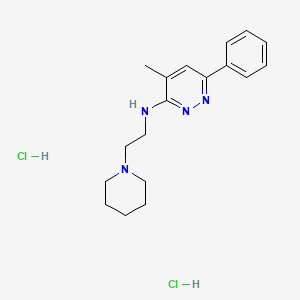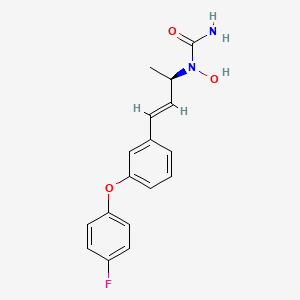
6-Heptenoic acid, 3,5-dihydroxy-7-(4-(4-fluorophenyl)-3-methyl-6-(1-methylethyl)-1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Heptenoic acid, 3,5-dihydroxy-7-(4-(4-fluorophenyl)-3-methyl-6-(1-methylethyl)-1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-, monosodium salt is a complex organic compound It features a pyrazolo[3,4-b]pyridine core, which is often associated with various biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
- Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Addition of the heptenoic acid side chain through esterification or amidation reactions.
- Hydroxylation at specific positions using selective oxidizing agents.
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening for reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The double bond in the heptenoic acid side chain can be reduced to a single bond.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) for deprotonation, followed by nucleophiles like amines or thiols.
Major Products
- Oxidized derivatives with ketone or carboxylic acid functionalities.
- Reduced derivatives with saturated side chains.
- Substituted derivatives with various nucleophiles replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential applications in drug discovery due to its complex structure and functional groups.
- Investigated for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine
- Potential therapeutic applications due to its structural similarity to known bioactive compounds.
- Studied for its pharmacokinetics and pharmacodynamics.
Industry
- Used in the development of new materials with specific properties.
- Potential applications in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, compounds with a pyrazolo[3,4-b]pyridine core can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the hydroxyl and heptenoic acid groups can influence solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrazolo[3,4-b]pyridine derivatives with different substituents.
- Fluorophenyl-containing compounds with varying side chains.
- Hydroxyheptenoic acid derivatives with different core structures.
Uniqueness
- The combination of the pyrazolo[3,4-b]pyridine core with the specific substituents makes this compound unique.
- The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
126274-04-2 |
|---|---|
Molekularformel |
C30H31FN3NaO4 |
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
sodium;(E)-7-[1-benzyl-4-(4-fluorophenyl)-3-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C30H32FN3O4.Na/c1-18(2)29-25(14-13-23(35)15-24(36)16-26(37)38)28(21-9-11-22(31)12-10-21)27-19(3)33-34(30(27)32-29)17-20-7-5-4-6-8-20;/h4-14,18,23-24,35-36H,15-17H2,1-3H3,(H,37,38);/q;+1/p-1/b14-13+; |
InChI-Schlüssel |
NVVYNVLUGQTULK-IERUDJENSA-M |
Isomerische SMILES |
CC1=NN(C2=C1C(=C(C(=N2)C(C)C)/C=C/C(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F)CC4=CC=CC=C4.[Na+] |
Kanonische SMILES |
CC1=NN(C2=C1C(=C(C(=N2)C(C)C)C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F)CC4=CC=CC=C4.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


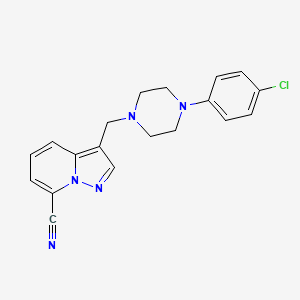
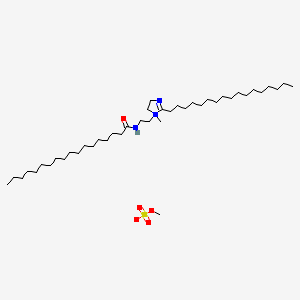
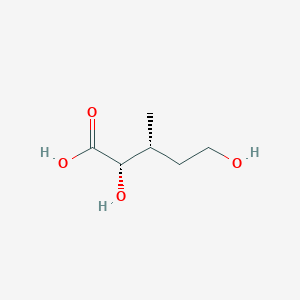
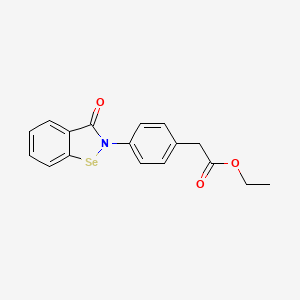


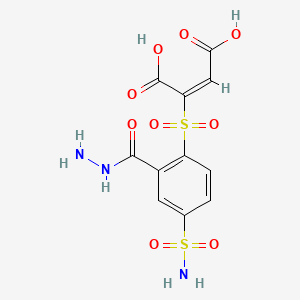
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2-hydroxypropanoate](/img/structure/B12723452.png)

